4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate
Description
This compound is a hybrid heterocyclic molecule combining benzofuran, chromen-2-one (coumarin), and furan carboxylate ester moieties. Its structure includes a 7-methoxy-substituted benzofuran ring fused to a 7-methyl-2-oxo-2H-chromen system, with a furan-2-carboxylate ester at the 6-position of the chromen backbone.
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-13-9-20-15(11-19(13)31-24(26)18-7-4-8-28-18)16(12-22(25)29-20)21-10-14-5-3-6-17(27-2)23(14)30-21/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUXHQHHQXOGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)C3=CC=CO3)C(=CC(=O)O2)C4=CC5=C(O4)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a complex organic molecule that belongs to the class of benzofuran and chromenone derivatives. These types of compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this specific compound, focusing on its potential anticancer, anti-inflammatory, and antioxidant properties, as well as its structure–activity relationships (SAR).
The molecular formula for this compound is , with a molecular weight of approximately 435.4 g/mol. The structural complexity arises from the fusion of benzofuran and chromenone moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C24H21O7 |
| Molecular Weight | 435.4 g/mol |
| CAS Number | 898429-93-1 |
Anticancer Activity
Several studies have indicated that benzofuran derivatives possess significant anticancer properties. For instance, structure–activity relationship (SAR) studies have shown that modifications at specific positions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interacting with key regulatory proteins such as p53 and caspases. This interaction can lead to cell cycle arrest and subsequent cell death.
- In Vitro Studies : In vitro testing has demonstrated that related benzofuran compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a derivative with a similar structure showed an IC50 value of 5 μM against K562 leukemia cells, indicating potent anticancer activity .
- Case Study : A study involving a series of benzofuran analogues found that those with specific substitutions exhibited improved activity against human breast cancer MCF-7 cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of this compound are also noteworthy:
- Anti-inflammatory Mechanism : The compound may inhibit the production of pro-inflammatory cytokines by modulating pathways such as NF-kB, which plays a crucial role in inflammatory responses.
- Antioxidant Activity : It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with chronic diseases.
Structure–Activity Relationships (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Key Functional Groups : The presence of methoxy groups and the arrangement of the benzofuran and chromenone moieties are critical for activity.
- Substitution Patterns : Modifications at the C-2 position or introduction of halogen groups can significantly increase cytotoxicity and selectivity towards cancer cells .
Comparative Analysis with Related Compounds
To further understand the biological potential of this compound, it is beneficial to compare it with other known derivatives:
Scientific Research Applications
Applications in Scientific Research
Medicinal Chemistry
The compound has garnered attention for its potential biological activities:
- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
- Antioxidant Activity : The compound can scavenge free radicals and enhance antioxidant enzyme levels.
- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells by interacting with specific molecular targets like p53 or caspases.
Organic Synthesis
In organic synthesis, this compound serves as an intermediate in the preparation of more complex organic molecules, facilitating the development of novel compounds with desired biological activities.
Material Science
The structural properties of this compound allow for potential applications in material science, particularly in developing new materials with specific optical or electronic properties.
Case Studies and Research Findings
- Anti-inflammatory Studies : Research has demonstrated that derivatives of this compound exhibit significant inhibition of inflammatory markers in vitro, suggesting a pathway for therapeutic applications in chronic inflammatory diseases.
- Antioxidant Activity Assessment : Various assays have shown that the compound effectively reduces oxidative stress markers in cellular models, supporting its use as a potential antioxidant agent.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines have indicated that this compound can induce cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally analogous benzofuran and coumarin derivatives, emphasizing substituent effects and biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
Halogenation Effects: Brominated benzofurans (e.g., Compound 4 and 5 in ) exhibit cytotoxic and antifungal activities. However, bromination may reduce cytotoxicity compared to non-halogenated precursors . The target compound lacks halogen substituents, suggesting its activity profile (if any) may differ from brominated analogs.
Ester Group Modifications: Replacing the furan-2-carboxylate ester with a morpholine-4-carboxylate group (CAS 898429-93-1) increases molecular weight by ~69 g/mol, likely altering pharmacokinetics (e.g., solubility, membrane permeability) . The diethylaminoethoxy substituent in Compound 5 enhances antifungal activity, highlighting the role of amine-containing side chains .
Substituent Polarity: Polar groups (e.g., amino, cyano, hydroxy) in analogs like ethyl 3-amino-7-cyano-4,6-dimethoxy-1-benzofuran-2-carboxylate may improve aqueous solubility but reduce lipophilicity, impacting bioavailability .
Structural Complexity and Bioactivity :
- Compounds with extended conjugation (e.g., [(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate) exhibit higher topological polar surface area (65.7 Ų) and molecular complexity, which may influence target binding .
Research Implications and Gaps
- Activity Data: The target compound’s biological activities remain uncharacterized in the provided evidence.
- Synthetic Optimization: Substituent engineering (e.g., introducing halogens or amine groups) could enhance bioactivity, as seen in brominated and amino-substituted analogs .
- Crystallographic Analysis : Tools like SHELXL and WinGX () could resolve its 3D structure, aiding in structure-activity relationship (SAR) studies.
Preparation Methods
One-Pot Tandem Reactions
A streamlined synthesis combines benzofuran formation, chromenone cyclization, and esterification in a single reaction vessel. Visible-light-mediated catalysis has emerged as a green chemistry alternative. Liu et al. (2024) achieved this via radical-mediated 5-exo-dig cyclization of 1,6-enynes (93 ) and bromomalonates (95 ) under light irradiation, eliminating the need for external photocatalysts. This method offers atom economy but requires precise control of irradiation intensity to prevent over-oxidation.
Catalytic System Optimization
Comparative studies of catalysts reveal that Cu(I) systems outperform Fe(III) in benzofuran synthesis due to superior electron-transfer capabilities. For chromenone formation, Rh catalysts provide higher regioselectivity compared to Pd, albeit at a higher cost.
Catalyst Performance Comparison
| Reaction Step | Catalyst | Yield Range | Selectivity | Cost Efficiency |
|---|---|---|---|---|
| Benzofuran cyclization | CuBr | 75–92% | High | Moderate |
| Chromenone coupling | CpRh | 30–80% | High | Low |
| Esterification | DCC/DMAP | 65–90% | Moderate | High |
Q & A
Basic: What are the key steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including O-acylation and esterification , with strict control of reaction parameters:
- Temperature : Reactions often proceed under reflux conditions (e.g., 5–12 hours at 70–100°C) to optimize yield .
- Solvents : Polar aprotic solvents (e.g., THF, methanol) are preferred for nucleophilic acyl substitution .
- Catalysts/Reagents : Use of bases like triethylamine or KOH to deprotonate hydroxyl groups and facilitate ester formation .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .
Critical Tip : Monitor reaction progress via TLC or HPLC to detect intermediates and minimize side products .
Basic: Which analytical methods are essential for confirming its structure and purity?
A combination of spectroscopic and crystallographic techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with methoxy (δ ~3.8 ppm) and carbonyl (δ ~170 ppm) signals as key markers .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 424.1 for C₂₃H₁₂O₇) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks (O–H···O distances ~2.6 Å) for 3D structural validation .
Software : Refinement using SHELXL (for small-molecule crystallography) and visualization via ORTEP ensure accurate structural models .
Advanced: How can researchers resolve discrepancies in spectroscopic or crystallographic data?
Data contradictions often arise from polymorphism or dynamic molecular interactions :
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify outliers .
- Crystallographic Redundancy : Collect data from multiple crystals to detect twinning or disorder. Use PLATON to analyze symmetry and hydrogen-bonding patterns .
- Thermogravimetric Analysis (TGA) : Rule out solvent inclusion in crystal lattices, which may skew X-ray results .
Case Study : In benzofuran derivatives, planarity deviations >0.05 Å in crystallographic models signal potential refinement errors requiring manual adjustment .
Advanced: What computational methods are effective for modeling its reactivity?
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the furan carboxylate group shows high electrophilicity (HOMO ~ -6.2 eV) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvation shells in DMSO alter ester hydrolysis rates) .
- Docking Studies : Screen interactions with biological targets (e.g., cytochrome P450) using AutoDock Vina to guide pharmacological studies .
Software : Gaussian or ORCA for DFT; GROMACS for MD .
Advanced: How is the crystal structure determined, and what insights does it provide?
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections up to θ = 25° .
- Refinement : SHELXL refines anisotropic displacement parameters and validates via R-factor convergence (<0.05) .
- Key Insights :
- Intermolecular interactions : Centrosymmetric dimers via O–H···O bonds stabilize the crystal lattice .
- Torsional angles : Dihedral angles between benzofuran and chromen moieties (e.g., ~15°) influence packing efficiency .
Visualization : Mercury or OLEX2 generate publication-quality ORTEP diagrams .
Advanced: What strategies optimize its reactivity in targeted chemical transformations?
- Functional Group Protection : Temporarily block reactive sites (e.g., methoxy groups) using TBDMS-Cl to direct regioselective acylation .
- Catalytic Systems : Pd(OAc)₂/XPhos catalyzes Suzuki-Miyaura coupling for aryl functionalization .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor fast reactions (e.g., ester hydrolysis at λ = 260 nm) .
Caution : The furan ring is prone to electrophilic substitution; avoid strong acids to prevent decomposition .
Advanced: How can researchers address contradictory biological activity data across studies?
- Dose-Response Curves : Replicate assays (e.g., MTT for cytotoxicity) with standardized concentrations (IC₅₀ ± SEM) .
- Metabolite Screening : LC-MS/MS identifies degradation products that may confound activity results .
- Comparative Genomics : Use CRISPR-Cas9 knockouts to confirm target specificity in cell lines .
Example : Discrepancies in anti-inflammatory activity may stem from variations in cellular uptake efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
